Cas no 440341-65-1 (N-(3,5-Dimethoxybenzoyl)-beta-alanine)

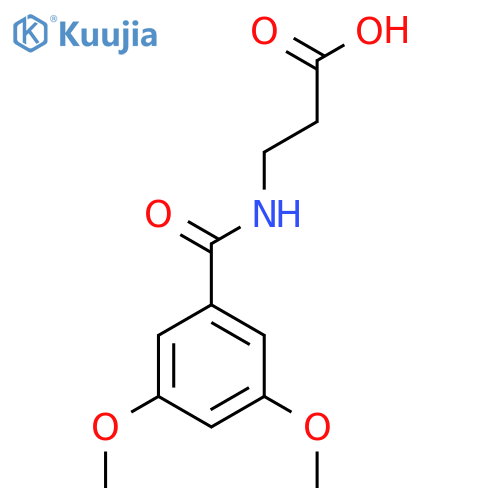

440341-65-1 structure

商品名:N-(3,5-Dimethoxybenzoyl)-beta-alanine

CAS番号:440341-65-1

MF:C12H15NO5

メガワット:253.251203775406

MDL:MFCD02936744

CID:4714302

N-(3,5-Dimethoxybenzoyl)-beta-alanine 化学的及び物理的性質

名前と識別子

-

- N-(3,5-dimethoxybenzoyl)-beta-alanine

- 3-(3,5-Dimethoxybenzamido)propanoic acid

- N-[(3,5-dimethoxyphenyl)carbonyl]-beta-alanine

- Oprea1_269155

- 3-[(3,5-DIMETHOXYBENZOYL)AMINO]PROPANOIC ACID

- BBL022685

- STK288489

- beta-alanine, N-(3,5-dimethoxybenzoyl)-

- R6266

- ST50668932

- 3-[(3,5-dimethoxyphenyl)formamido]propanoic acid

- 3-[(3,5-dimethoxyphenyl)carbonylamino]propanoic acid

- N-(3,5-Dimethoxybenzoyl)-beta-alanine

-

- MDL: MFCD02936744

- インチ: 1S/C12H15NO5/c1-17-9-5-8(6-10(7-9)18-2)12(16)13-4-3-11(14)15/h5-7H,3-4H2,1-2H3,(H,13,16)(H,14,15)

- InChIKey: DULWJNHGZTTXMI-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C=C(C=C(C=1)C(NCCC(=O)O)=O)OC

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 6

- 複雑さ: 282

- トポロジー分子極性表面積: 84.9

N-(3,5-Dimethoxybenzoyl)-beta-alanine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB384350-5 g |

N-[(3,5-Dimethoxyphenyl)carbonyl]-beta-alanine |

440341-65-1 | 5g |

€656.50 | 2023-04-25 | ||

| abcr | AB384350-500 mg |

N-[(3,5-Dimethoxyphenyl)carbonyl]-beta-alanine |

440341-65-1 | 500MG |

€195.40 | 2023-01-22 | ||

| abcr | AB384350-500mg |

N-[(3,5-Dimethoxyphenyl)carbonyl]-beta-alanine; . |

440341-65-1 | 500mg |

€205.00 | 2025-02-15 | ||

| abcr | AB384350-1g |

N-[(3,5-Dimethoxyphenyl)carbonyl]-beta-alanine; . |

440341-65-1 | 1g |

€237.00 | 2025-02-15 | ||

| A2B Chem LLC | AJ03384-500mg |

N-(3,5-Dimethoxybenzoyl)-beta-alanine |

440341-65-1 | >95% | 500mg |

$412.00 | 2024-04-20 | |

| A2B Chem LLC | AJ03384-1g |

N-(3,5-Dimethoxybenzoyl)-beta-alanine |

440341-65-1 | >95% | 1g |

$439.00 | 2024-04-20 | |

| A2B Chem LLC | AJ03384-5g |

N-(3,5-Dimethoxybenzoyl)-beta-alanine |

440341-65-1 | >95% | 5g |

$787.00 | 2024-04-20 | |

| Crysdot LLC | CD12071578-5g |

3-(3,5-Dimethoxybenzamido)propanoic acid |

440341-65-1 | 97% | 5g |

$527 | 2024-07-24 | |

| abcr | AB384350-1 g |

N-[(3,5-Dimethoxyphenyl)carbonyl]-beta-alanine |

440341-65-1 | 1g |

€239.00 | 2023-04-25 | ||

| abcr | AB384350-5g |

N-[(3,5-Dimethoxyphenyl)carbonyl]-beta-alanine; . |

440341-65-1 | 5g |

€637.00 | 2025-02-15 |

N-(3,5-Dimethoxybenzoyl)-beta-alanine 関連文献

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

440341-65-1 (N-(3,5-Dimethoxybenzoyl)-beta-alanine) 関連製品

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

推奨される供給者

Amadis Chemical Company Limited

(CAS:440341-65-1)N-(3,5-Dimethoxybenzoyl)-beta-alanine

清らかである:99%

はかる:1g

価格 ($):160.0